![molecular formula C15H23N5O14P2 B101917 2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate CAS No. 15720-01-1](/img/structure/B101917.png)
2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate
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Overview
Description
2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate (PRAMP) is a nucleotide derivative that plays a crucial role in various biological processes. It is a key intermediate in the biosynthesis of coenzyme nicotinamide adenine dinucleotide (NAD) and is involved in the regulation of purine metabolism. PRAMP has been studied extensively due to its importance in cellular metabolism and its potential therapeutic applications.
Scientific Research Applications
Enzymatic Functions and Therapeutic Importance
Cytosolic 5′nucleotidase II (cN-II) is a key enzyme involved in the metabolism of various nucleoside monophosphates, including the hydrolysis and phosphate transfer processes. Its role extends to regulating intracellular concentrations of IMP and GMP, uric acid production, and potentially phosphorylating certain anti-tumoral and antiviral nucleoside analogues, marking its significance in therapeutic applications (Ipata & Tozzi, 2006).
Cellular Signaling and Cell Behavior Regulation
Cyclic adenosine monophosphate (cAMP) is a ubiquitous molecule involved in regulating numerous cellular properties measurable in culture. It suggests that cAMP is a frequent regulatory molecule in nature, playing critical roles in cellular mechanisms genetically programmed into the cell, and is vital in various cellular functions and signaling pathways (Willingham, 1976).
Biochemical Conversion and Synthesis
Studies have emphasized the importance of minor mononucleotides and dinucleotides in biochemical conversions, suggesting that enzymes capable of synthesizing these compounds (like 2'-(5''-Phosphoribosyl)-5'-Adenosine monophosphate) are present in various organisms, including plants. This signifies their ubiquity and biological role in cellular processes (Guranowski, 2004).
Nucleotide Synthesis and Chemical Approaches
Recent literature underlines the main synthetic approaches for the preparation of nucleotides and their derivatives. The synthesis, either enzymatic or chemical, highlights the relevance of 2'-(5''-Phosphoribosyl)-5'-Adenosine monophosphate and similar compounds in the advancement of nucleotide chemistry, essential for various biological and therapeutic applications (Roy et al., 2016).
properties
CAS RN |
15720-01-1 |
---|---|
Product Name |
2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate |
Molecular Formula |
C15H23N5O14P2 |
Molecular Weight |
559.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI Key |
BHIWBSNWEZIHHL-ZQSHOCFMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Other CAS RN |
15720-01-1 |
synonyms |
2'-(5''-phosphoribosyl)-5'-adenosine monophosphate 2-(5''-phosphoribosyl)-5'-AMP ribosyladenosine 5',5''-bis(phosphate) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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